![molecular formula C19H13F3N2O2 B2376356 6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 478081-40-2](/img/structure/B2376356.png)
6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic molecule notable for its diverse applications in scientific research and industry. This compound features a unique trifluoromethyl phenoxy phenyl group and a tetrahydropyridinecarbonitrile moiety, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Typically, it starts with the synthesis of the trifluoromethyl phenoxy phenyl precursor, which is then introduced to the tetrahydropyridinecarbonitrile framework under controlled conditions.
Industrial Production Methods: Industrial methods for producing this compound might involve optimizing the synthetic routes to ensure high yield and purity while maintaining cost-effectiveness. This often includes the use of advanced catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo-functionalized derivatives.
Reduction: Reductive conditions, such as using sodium borohydride, can modify the compound, affecting the oxo-group and other reducible sites.
Substitution: The trifluoromethyl phenoxy group makes the compound susceptible to nucleophilic substitution reactions, where reagents such as sodium hydroxide or methanol can be employed.
Common Reagents and Conditions:
Oxidizing agents: hydrogen peroxide, potassium permanganate.
Reducing agents: sodium borohydride, lithium aluminum hydride.
Solvents: dichloromethane, methanol, acetonitrile.
Major Products Formed:
Oxo-functionalized derivatives.
Reduced forms with modified pyridine rings.
Substituted phenoxy analogs.
Scientific Research Applications
This compound is highly valued in several research domains:
Chemistry: Used as a building block for more complex molecules, especially in the synthesis of novel materials.
Biology: Employed in the study of biological pathways and enzyme interactions due to its structural complexity.
Medicine: Investigated for potential therapeutic properties, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Utilized in the development of specialty chemicals and advanced polymers.
Mechanism of Action
The precise mechanism of action depends on the context of its application. For instance, in medicinal research, it may interact with specific molecular targets such as enzymes or receptors, altering biological pathways. The trifluoromethyl group can enhance its binding affinity and specificity, modulating its biological effects through interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
2-(trifluoromethyl)phenoxy derivatives.
4-phenoxyphenyl-substituted tetrahydropyridinecarbonitriles.
Other oxo-substituted tetrahydropyridines.
This compound’s unique structure and diverse reactivity make it a vital player in various scientific fields. Fascinating stuff, right?
Properties
IUPAC Name |
2-oxo-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)14-2-1-3-16(10-14)26-15-7-4-12(5-8-15)18-13(11-23)6-9-17(25)24-18/h1-5,7-8,10H,6,9H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHONCWNHWBRUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)
![3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)
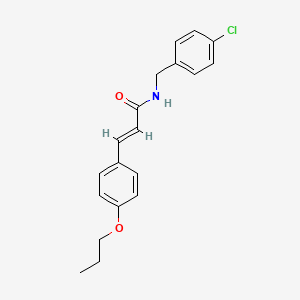
![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)
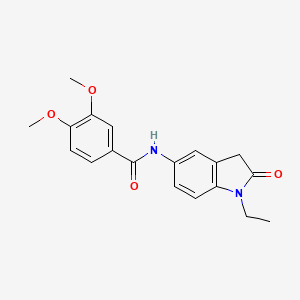
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)
![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)
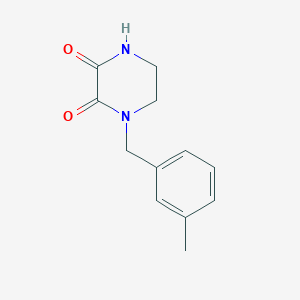
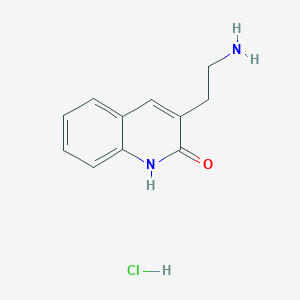
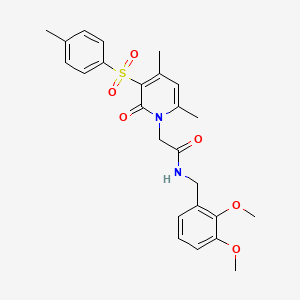
![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
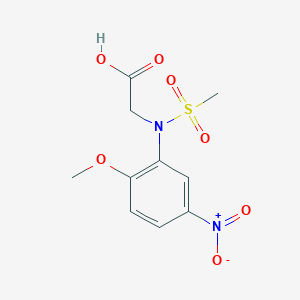
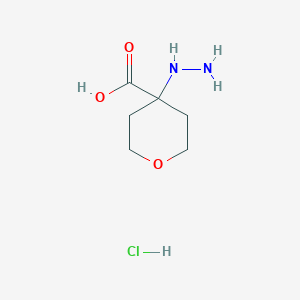
![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)
